Lipophilicity Enhancement: -OCF₃ vs. -CF₃ and -OCH₃
The trifluoromethoxy (-OCF₃) group is a stronger lipophilicity enhancer than the trifluoromethyl (-CF₃) group [1]. In a comparative analysis of model compounds, the Hansch π constant for -OCF₃ is approximately 1.04, whereas for -CF₃ it is 0.88 [1]. This difference of 0.16 log units is significant in medicinal chemistry, as it directly impacts membrane permeability and oral absorption [1].
| Evidence Dimension | Lipophilicity (Hansch π constant) |
|---|---|
| Target Compound Data | π = 1.04 (for -OCF₃ group) |
| Comparator Or Baseline | π = 0.88 (for -CF₃ group) |
| Quantified Difference | π difference = +0.16 |
| Conditions | Hansch π constant derived from octanol-water partition coefficients of substituted benzenes. |
Why This Matters
A higher π value indicates greater lipophilicity, which can translate to improved passive membrane permeability and enhanced cellular uptake of drug candidates incorporating this building block.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
